Welcome to the BenchChem Online Store!
molecular formula C5H10N2O B1589543 1-Methylcyclopropanecarbohydrazide CAS No. 72790-89-7

1-Methylcyclopropanecarbohydrazide

Cat. No. B1589543
M. Wt: 114.15 g/mol
InChI Key: RJDIBXFCPXYMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04174958

Procedure details

A solution containing 54.0 g (0.385 mol) of 1-methylcyclopropanecarboxylic acid hydrazide (m.p. 72°-74°) and 90 g (0.9 mol) of phosgene in 1000 ml of ethyl acetate was refluxed for 2 hours. The reaction mixture was concentrated on a rotary evaporator. The residual solid crystallized from ether-hexane (1:5) to give 56.0 g (85%) of product as a white crystalline solid; m.p. 77°-78°.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:5]([NH:7][NH2:8])=[O:6])[CH2:4][CH2:3]1.[C:9](Cl)(Cl)=[O:10]>C(OCC)(=O)C>[CH3:1][C:2]1([C:5]2[O:6][C:9](=[O:10])[NH:8][N:7]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
CC1(CC1)C(=O)NN
Name
Quantity
90 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residual solid crystallized from ether-hexane (1:5)

Outcomes

Product
Name
Type
product
Smiles
CC1(CC1)C1=NNC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 56 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 103.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.